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molecular formula C23H23NO2 B1209889 Crisnatol CAS No. 96389-68-3

Crisnatol

Cat. No. B1209889
M. Wt: 345.4 g/mol
InChI Key: SBRXTSOCZITGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04810727

Procedure details

To a rapidly stirred solution of 2-((6-chrysenylmethyl)amino)-2-methyl-1,3-propanediol hydrochloride (1B, 20 g, 52.36 mmol) in a mixture of CH3OH (200 mL) and H2O (800 mL) was added dropwise over 10 min a 1N NaOH solution (55 mL). The resulting white precipitate was filtered and washed with warm H2O (4×500 mL) and then with Et2O (1 L), sucked dry and placed in a vacuum oven overnight. A total of 17.43 g (96.4%) of 2-((6-chrysenylmethyl)amino)-2-methyl-1,3-propanediol mp 200°-202°, (C,H,N) was obtained.
Name
2-((6-chrysenylmethyl)amino)-2-methyl-1,3-propanediol hydrochloride
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1[C:19]2[CH:18]=[CH:17][C:16]3[C:7](=[CH:8][C:9]([CH2:20][NH:21][C:22]([CH3:27])([CH2:25][OH:26])[CH2:23][OH:24])=[C:10]4[C:15]=3[CH:14]=[CH:13][CH:12]=[CH:11]4)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>CO.O>[CH:2]1[C:19]2[CH:18]=[CH:17][C:16]3[C:7](=[CH:8][C:9]([CH2:20][NH:21][C:22]([CH3:27])([CH2:23][OH:24])[CH2:25][OH:26])=[C:10]4[C:15]=3[CH:14]=[CH:13][CH:12]=[CH:11]4)[C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:0.1,2.3|

Inputs

Step One
Name
2-((6-chrysenylmethyl)amino)-2-methyl-1,3-propanediol hydrochloride
Quantity
20 g
Type
reactant
Smiles
Cl.C1=CC=CC=2C3=CC(=C4C=CC=CC4=C3C=CC12)CNC(CO)(CO)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was filtered
WASH
Type
WASH
Details
washed with warm H2O (4×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with Et2O (1 L), sucked dry
CUSTOM
Type
CUSTOM
Details
placed in a vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C3=CC(=C4C=CC=CC4=C3C=CC12)CNC(CO)(CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.43 g
YIELD: PERCENTYIELD 96.4%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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